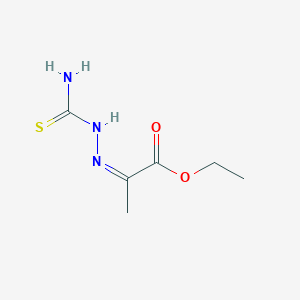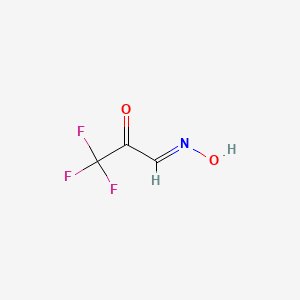
(E)-3,3,3-trifluoro-2-oxopropanal oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3,3,3-trifluoro-2-oxopropanal oxime is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,3,3-trifluoro-2-oxopropanal oxime typically involves the reaction of 3,3,3-trifluoro-2-oxopropanal with hydroxylamine. The reaction is carried out under mild conditions, often in an aqueous medium, and is catalyzed by aniline or phenylenediamine derivatives . The reaction proceeds via the formation of an intermediate imine, which subsequently undergoes hydrolysis to form the oxime.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as aniline derivatives helps to accelerate the reaction and improve yield .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3,3,3-trifluoro-2-oxopropanal oxime undergoes several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Substituted oxime derivatives.
Applications De Recherche Scientifique
(E)-3,3,3-trifluoro-2-oxopropanal oxime has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (E)-3,3,3-trifluoro-2-oxopropanal oxime involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft . This action is crucial in the treatment of conditions such as myasthenia gravis and certain types of poisoning.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pralidoxime: An FDA-approved oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime used for similar purposes as pralidoxime.
HI-6: A more potent oxime reactivator used in the treatment of nerve agent poisoning.
Uniqueness
(E)-3,3,3-trifluoro-2-oxopropanal oxime is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new drugs and materials with enhanced performance and specificity .
Propriétés
Formule moléculaire |
C3H2F3NO2 |
|---|---|
Poids moléculaire |
141.05 g/mol |
Nom IUPAC |
(3E)-1,1,1-trifluoro-3-hydroxyiminopropan-2-one |
InChI |
InChI=1S/C3H2F3NO2/c4-3(5,6)2(8)1-7-9/h1,9H/b7-1+ |
Clé InChI |
IOCQOIWCFAEMMW-LREOWRDNSA-N |
SMILES isomérique |
C(=N/O)\C(=O)C(F)(F)F |
SMILES canonique |
C(=NO)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohepta[b][1,4]diazepine](/img/structure/B14759132.png)
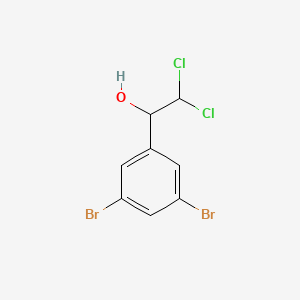
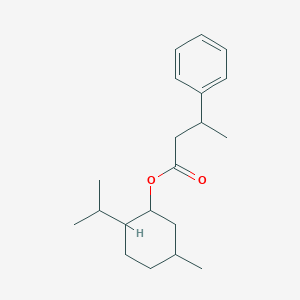
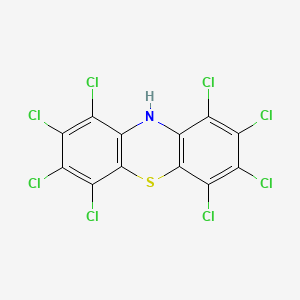
![[(4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate](/img/structure/B14759156.png)
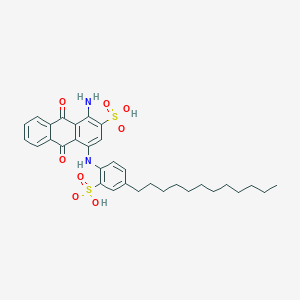
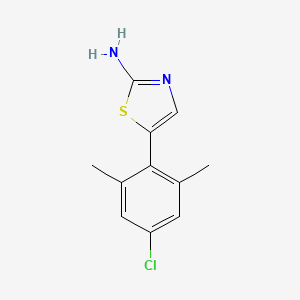
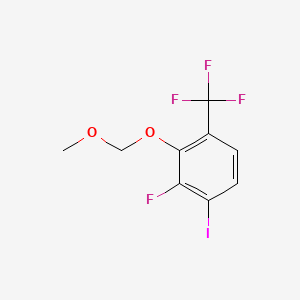
![3,21-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene](/img/structure/B14759188.png)
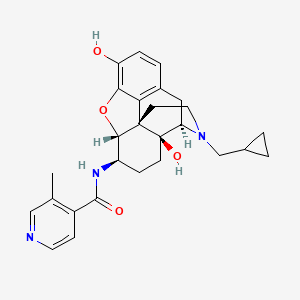
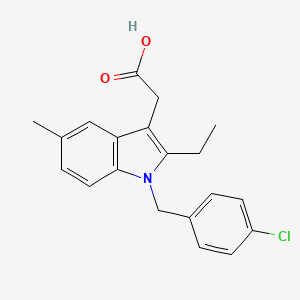

![4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B14759210.png)
